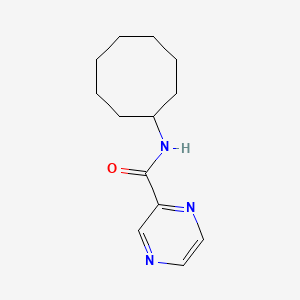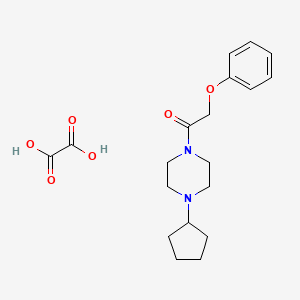![molecular formula C15H19Cl2NO3 B5400732 methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)
methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate, also known as MK-3207, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholinyl butanoates, which are known for their ability to interact with certain receptors in the body.
作用机制
The exact mechanism of action of methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate is not yet fully understood, but it is believed to involve the interaction with certain receptors in the body. Specifically, the compound is thought to interact with the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By modulating the activity of this receptor, methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate may be able to exert a therapeutic effect in certain conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate are still being studied, but early research suggests that the compound may have a number of potential therapeutic applications. For example, studies have shown that methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate can reduce inflammation in animal models, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the compound has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
实验室实验的优点和局限性
One of the main advantages of using methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate in laboratory experiments is its high potency and selectivity for certain receptors. This allows researchers to study the effects of the compound on specific biological pathways, without the risk of unwanted side effects. However, one limitation of using methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate in lab experiments is the cost and complexity of synthesizing the compound, which can make it difficult to obtain in large quantities.
未来方向
There are a number of potential future directions for research on methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate. One area of interest is the compound's potential as a treatment for anxiety disorders, such as generalized anxiety disorder and social anxiety disorder. Additionally, researchers may investigate the compound's potential as an anti-inflammatory agent, with implications for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Finally, researchers may explore the compound's potential as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases.
合成方法
The synthesis of methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate involves a series of chemical reactions that require specialized equipment and expertise. The process typically involves the use of various reagents and solvents, including morpholine, 3,4-dichlorophenylacetic acid, and methyl butyrate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
Methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. One of the most promising areas of research involves the compound's ability to interact with certain receptors in the brain, which are involved in the regulation of mood and behavior. Other studies have explored the compound's potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
属性
IUPAC Name |
methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-20-15(19)3-2-6-18-7-8-21-14(10-18)11-4-5-12(16)13(17)9-11/h4-5,9,14H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSHOUSAPMGQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)
![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5400676.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400677.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5400686.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)
![3-[(2-chlorobenzyl)thio]-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400692.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyrazin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5400702.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5400703.png)
![isopropyl 7-amino-6-cyano-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5400707.png)


![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)